molecular formula C10H12N2OS B106352 6-Isopropoxybenzo[d]thiazol-2-amine CAS No. 15850-81-4

6-Isopropoxybenzo[d]thiazol-2-amine

Cat. No. B106352
CAS RN: 15850-81-4
M. Wt: 208.28 g/mol
InChI Key: WFGYJPDSKYTVNR-UHFFFAOYSA-N
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Description

6-Isopropoxybenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 15850-81-4 . It has a molecular weight of 208.28 and its IUPAC name is 6-isopropoxy-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The InChI code for 6-Isopropoxybenzo[d]thiazol-2-amine is 1S/C10H12N2OS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

6-Isopropoxybenzo[d]thiazol-2-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

While specific future directions for 6-Isopropoxybenzo[d]thiazol-2-amine are not available, benzothiazole derivatives have been the subject of ongoing research due to their potential biological activities . They have been synthesized and evaluated for anti-inflammatory properties , suggesting potential future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name

6-propan-2-yloxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYJPDSKYTVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxybenzo[d]thiazol-2-amine

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